3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole is an organic compound characterized by the presence of an oxirane (epoxide) ring and a thiadiazole ring. The oxirane ring is known for its high reactivity due to ring strain, while the thiadiazole ring is a five-membered ring containing two nitrogen atoms and one sulfur atom. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
It is used in a method for activating at least one surface, suggesting that it may interact with the surface of cells or proteins to modify their properties .
Result of Action
Its role in surface activation suggests it may alter the physical or chemical properties of the target surface .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 3-[(oxiran-2-yl)methoxy]-1,2,5-thiadiazole . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole typically involves the reaction of epichlorohydrin with a thiadiazole derivative. One common method includes the use of epichlorohydrin and a thiadiazole compound in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure the reaction proceeds efficiently and safely.
Chemical Reactions Analysis
Types of Reactions
3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Reduced Thiadiazole Derivatives: Formed from the reduction of the thiadiazole ring.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials due to its reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(Oxiran-2-ylmethoxy)benzoic acid: Contains an oxirane ring and a benzoic acid moiety.
4-Acetoxybenzoic acid: Contains an acetoxy group and a benzoic acid moiety.
Uniqueness
3-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazole is unique due to the presence of both an oxirane ring and a thiadiazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(oxiran-2-ylmethoxy)-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-5(7-10-6-1)9-3-4-2-8-4/h1,4H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVMHQZZULNGDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=NSN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.